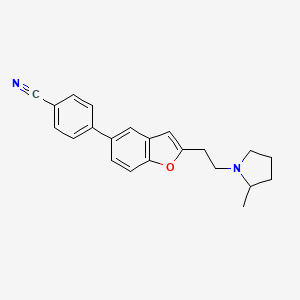

ABT-239

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

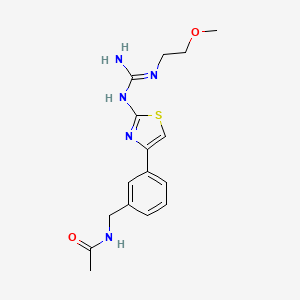

ABT-239 is a potent and selective histamine H3 receptor antagonist developed by Abbott. It has stimulant and nootropic effects and has been investigated for its potential in treating attention deficit hyperactivity disorder, Alzheimer’s disease, and schizophrenia . This compound is more active at the human histamine H3 receptor than comparable agents such as thioperamide, ciproxifan, and cipralisant .

Métodos De Preparación

The synthesis of ABT-239 involves several steps, starting from commercially available 4’-hydroxy-biphenyl-4-carbonitrile. The process includes a highly selective monoiodination of a phenol, followed by a palladium-catalyzed cross-coupling reaction with butyn-3-ol to form benzofuran. The overall yield of this synthesis is approximately 40% . This method is efficient and scalable, making it suitable for large-scale production .

Análisis De Reacciones Químicas

ABT-239 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups within this compound.

Substitution: The compound can undergo substitution reactions, particularly involving the benzofuran and benzonitrile moieties.

Common reagents used in these reactions include palladium catalysts, iodine, and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry: Used as a model compound for studying histamine H3 receptor antagonists.

Biology: Investigated for its effects on cognitive functions and memory, particularly under stress conditions.

Industry: Utilized in the development of new histamine H3 receptor antagonists and related compounds.

Mecanismo De Acción

ABT-239 acts as an inverse agonist at the histamine H3 receptor, which is a G-protein-coupled receptor. By binding to this receptor, this compound inhibits the release of histamine and other neurotransmitters such as acetylcholine, dopamine, serotonin, norepinephrine, and gamma-aminobutyric acid . This inhibition leads to increased wakefulness and improved cognitive functions .

Comparación Con Compuestos Similares

ABT-239 is compared with other histamine H3 receptor antagonists such as thioperamide, ciproxifan, and cipralisant. While all these compounds target the same receptor, this compound is noted for its higher activity and selectivity at the human histamine H3 receptor . Additionally, this compound has shown promising results in preclinical studies for enhancing cognition and attention .

Similar compounds include:

- Thioperamide

- Ciproxifan

- Cipralisant

- Pitolisant

Propiedades

Fórmula molecular |

C22H22N2O |

|---|---|

Peso molecular |

330.4 g/mol |

Nombre IUPAC |

4-[2-[2-(2-methylpyrrolidin-1-yl)ethyl]-1-benzofuran-5-yl]benzonitrile |

InChI |

InChI=1S/C22H22N2O/c1-16-3-2-11-24(16)12-10-21-14-20-13-19(8-9-22(20)25-21)18-6-4-17(15-23)5-7-18/h4-9,13-14,16H,2-3,10-12H2,1H3 |

Clave InChI |

KFHYZKCRXNRKRC-UHFFFAOYSA-N |

SMILES canónico |

CC1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C#N |

Sinónimos |

(R)-4-(2-(2-(2-methyl-1-pyrrolidinyl)ethyl)-1-benzofuran-5-yl)benzonitrile 4-(2-(2-(2-methyl-1-pyrrolidinyl)ethyl)-1-benzofuran-5-yl)benzonitrile ABT 239 ABT-239 ABT239 benzonitrile, 4-(2-(2-((2r)-2-methyl-1-pyrrolidinyl)ethyl)-5-benzofuranyl)- |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]hept-5-ynenitrile](/img/structure/B1241485.png)

![(2S)-2-[[(2R,4R)-2-(2-hydroxyphenyl)-3-(3-sulfanylpropanoyl)-1,3-thiazolidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1241486.png)

![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B1241487.png)

![(10aS)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c][1]benzopyran-1-ol](/img/structure/B1241489.png)

![5-[(2R)-2-[2-(5-fluoro-2-methoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B1241491.png)

![(3aalpha,6aalpha)-3beta,6beta-Bis[4-(4-guanidinobenzylcarbamoyl)piperazinocarbonyloxy]hexahydrofuro[3,2-b]furan](/img/structure/B1241492.png)

![(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1241496.png)